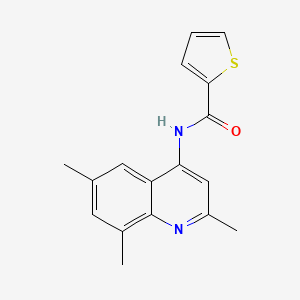
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is a compound that features a quinoline and thiophene moiety. Quinoline derivatives are known for their wide range of biological activities, while thiophene derivatives are recognized for their applications in materials science and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide typically involves the condensation of 2,6,8-trimethylquinoline with thiophene-2-carboxylic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using AlCl3 (aluminum chloride) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action for N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways .
類似化合物との比較
Similar Compounds
2,6,8-trimethylquinoline: Shares the quinoline core but lacks the thiophene moiety.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the quinoline structure.
Uniqueness
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is unique due to its combined quinoline and thiophene structures, which may confer a distinct set of chemical and biological properties .
生物活性
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H14N2O with a molecular weight of approximately 226.28 g/mol. The compound features a quinoline moiety linked to a thiophene carboxamide, contributing to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene-based compounds against resistant strains of bacteria. For instance:
- Study Findings : A series of thiophene derivatives, including those similar to this compound, were tested against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. Compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL. Notably, compounds with specific substitutions demonstrated enhanced binding affinity to β-lactamase enzymes, inhibiting their activity effectively .
| Compound | MIC (μg/mL) | Activity against ESBL |
|---|---|---|
| 4a | 0.5 | Yes |
| 4c | 1.0 | Yes |
| Control | 8.0 | No |
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored extensively. This compound has shown promise in inhibiting viral replication:
- Research Insights : In vitro studies indicated that quinoline derivatives could inhibit herpes simplex virus type 1 (HSV-1) at low concentrations (EC50 values below 10 μM). The mechanism involves interference with viral entry and replication processes .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines:
- Case Study : A study demonstrated that this compound exhibited cytotoxic effects on human cervical cancer cells (HeLa), with an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway .
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| CaCo-2 | 20 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in bacterial resistance and cancer progression:
特性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-7-11(2)16-13(8-10)14(9-12(3)18-16)19-17(20)15-5-4-6-21-15/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVYOLCVRBFNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













